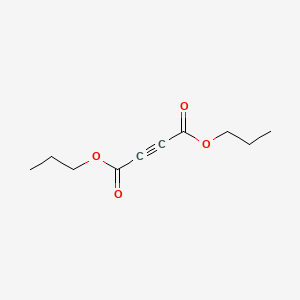
NSC 202815
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 202815, also known as 2-butynedioic acid dipropyl ester, is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a diester derivative of butynedioic acid, characterized by the presence of two propyl groups attached to the ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NSC 202815 can be synthesized through the esterification of butynedioic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dipropyl but-2-ynedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 202815 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Butynedioic acid derivatives.
Reduction: Dipropyl but-2-ynediol.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
NSC 202815 has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism by which dipropyl but-2-ynedioate exerts its effects involves the interaction of its ester functionalities with various molecular targets. The ester groups can undergo hydrolysis to release butynedioic acid and propanol, which can then participate in further biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl but-2-ynedioate: Another ester derivative of butynedioic acid, with methyl groups instead of propyl groups.
Diethyl but-2-ynedioate: Similar structure with ethyl groups.
Acetylenedicarboxylic acid: The parent acid from which these esters are derived.
Uniqueness
NSC 202815 is unique due to its specific ester groups, which confer distinct physical and chemical properties. The propyl groups influence the compound’s solubility, boiling point, and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
14447-02-0 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
dipropyl but-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4,7-8H2,1-2H3 |
Clé InChI |
OPTPSVGIMYCMQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C#CC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



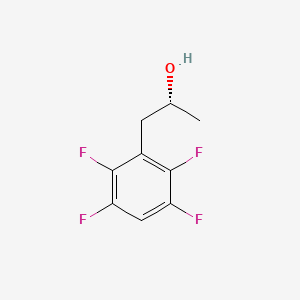
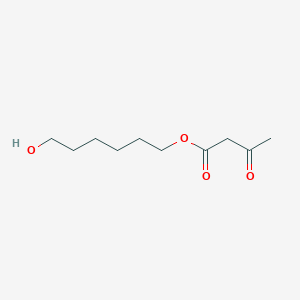
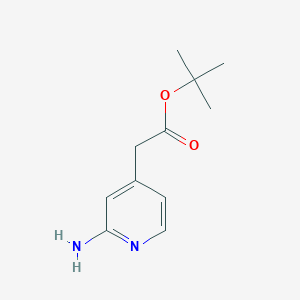
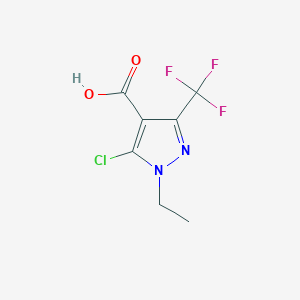

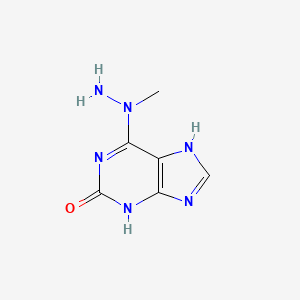


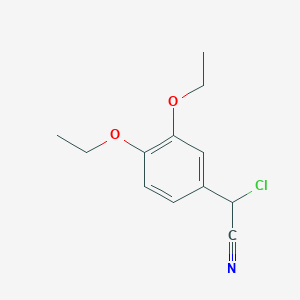
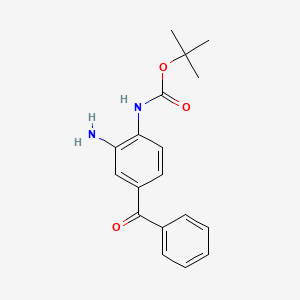
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxopentanoate](/img/structure/B8521894.png)

![3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8521901.png)
